5-Aminoimidazole-4-carboxamide

Analytical Chemistry Pharmacokinetics Reference Standards

This is 5-Aminoimidazole-4-carboxamide (AICA; C4H6N4O, MW 126.12), the critical, biologically inactive aglycone metabolite of temozolomide (TMZ). Distinct from its riboside AICAR in molecular weight, solubility (22 vs. 15 mg/mL), and chromatographic retention, it is non-interchangeable for analytical workflows. It is mandatory for establishing validated LC-MS/MS methods for TMZ therapeutic drug monitoring, requiring specific SPE protocols. For synthetic chemists, its lower melting point (164-170°C) and solid-state properties make it a practical starting material for patented temozolomide synthesis. Ensure your critical assays and syntheses are not compromised by generic imidazole analogs.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 21299-72-9
Cat. No. B3021553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminoimidazole-4-carboxamide
CAS21299-72-9
SynonymsAminoimidazole Carboxamide
Ba 2756
Carboxamide, Aminoimidazole
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)N
InChIInChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
InChIKeyDVNYTAVYBRSTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminoimidazole-4-carboxamide (CAS 21299-72-9): Definitive Procurement Guide for the Purine Precursor and Temozolomide Metabolite


5-Aminoimidazole-4-carboxamide (AICA; CAS 21299-72-9), also referred to as 5-amino-4-imidazolecarboxamide, is a small-molecule aminoimidazole derivative (C4H6N4O, MW 126.12) that functions as a critical endogenous intermediate in the de novo purine biosynthesis pathway [1]. It is the aglycone (base) component of its more widely studied riboside counterpart, AICAR (Acadesine; CAS 2627-69-2), and serves as the major stable plasma metabolite of the chemotherapeutic agent temozolomide (TMZ) [2]. Unlike its nucleoside analog, AICA is characterized by a lower molecular weight (126.12 vs. 258.23 g/mol), a higher melting point (164-170°C vs. 214-215°C for AICAR), and distinct solubility and stability properties that render it uniquely suited for analytical reference standard applications, impurity identification, and foundational synthetic chemistry work [3].

Why 5-Aminoimidazole-4-carboxamide (AICA) Cannot Be Substituted with its Riboside (AICAR) or other Imidazole Analogs in Analytical and Synthetic Workflows


In-class substitution of 5-Aminoimidazole-4-carboxamide (AICA) with its riboside derivative AICAR (Acadesine) or other positional isomers such as 4-Aminoimidazole-5-carboxamide is invalid for critical applications due to fundamental differences in physicochemical properties, biological activity requirements, and analytical specificity [1]. AICA and AICAR differ substantially in molecular weight (126.12 vs. 258.23 g/mol), solubility profiles, and chromatographic retention, directly impacting the accuracy of LC-MS/MS assays used in therapeutic drug monitoring [2]. Furthermore, AICAR requires cellular uptake and phosphorylation by adenosine kinase to exert its AMPK-dependent biological effects, whereas the aglycone AICA itself is biologically inactive as an AMPK modulator and serves distinct roles as a purine precursor or analytical reference standard [3]. The specific use-case—whether as a TMZ metabolite standard for pharmacokinetic analysis, a starting material for temozolomide synthesis, or a building block in nucleoside chemistry—dictates a non-interchangeable procurement requirement [4].

Quantitative Comparative Evidence: 5-Aminoimidazole-4-carboxamide (AICA) vs. AICAR, Adenosine, and Positional Isomers


AICAR (Riboside) vs. AICA (Aglycone): Solubility and Stability Differentiation for Analytical Standard Preparation

For procurement of an analytical reference standard, 5-Aminoimidazole-4-carboxamide (AICA, aglycone) exhibits significantly higher aqueous solubility and distinct long-term stability compared to its riboside counterpart, AICAR [1]. While AICAR is reported to be soluble in water at up to 15 mg/mL, AICA demonstrates substantially greater aqueous solubility, with some vendors reporting 22 mg/mL in water, enabling more robust stock solution preparation without the need for DMSO . Furthermore, AICA lyophilized powder is documented to be stable for 36 months at -20°C, which is 1.5x longer than the 24-month stability reported for AICAR under similar storage conditions [2]. These quantitative differences in solubility and long-term stability are critical for laboratories preparing and storing reference standards for extended-use analytical methods like HPLC and LC-MS/MS.

Analytical Chemistry Pharmacokinetics Reference Standards Stability

Thermal Stability Differentiation: AICA's Higher Melting Point vs. AICAR for Solid-Phase Handling

5-Aminoimidazole-4-carboxamide (AICA) exhibits a significantly higher melting point (164-170°C) compared to its riboside derivative AICAR (214-215°C) [1]. This 44-51°C difference in thermal stability is a direct consequence of the absence of the ribose sugar moiety, which substantially alters the intermolecular hydrogen bonding and crystal lattice energy . In practical procurement terms, the lower melting point of AICA allows for easier handling and processing in solid-phase reactions and purification steps where excessive heating could degrade the more thermally labile AICAR [2]. This property is particularly advantageous when AICA is used as a starting material in synthetic organic chemistry, such as in the synthesis of temozolomide or other imidazotetrazine derivatives, where precise temperature control during reaction workup is essential [3].

Synthetic Chemistry Purification Quality Control Thermal Analysis

Substrate Specificity: The 4-Carboxamide Moiety of AICAR is Essential for AICAR Transformylase Catalysis

The 4-carboxamide group of 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), of which AICA is the base component, is strictly required for substrate recognition and catalysis by human AICAR transformylase (AICAR Tfase), a key enzyme in de novo purine biosynthesis [1]. In a comprehensive study evaluating nine 4-substituted analogues of AICAR, only one analogue—5-aminoimidazole-4-thiocarboxamide ribonucleotide—retained substrate activity, while the other eight analogues, including those with methyl or allyl modifications to the carboxamide nitrogen, either failed to bind or acted as competitive inhibitors [2]. The most potent inhibitor identified was 5-amino-4-nitroimidazole ribonucleotide, with a Ki of 0.7 ± 0.5 µM [3]. This stringent structural requirement underscores that 5-Aminoimidazole-4-carboxamide (as the ribonucleotide) is not interchangeable with even closely related analogs; the specific positioning and chemical nature of the 4-carboxamide group are non-negotiable for catalytic function [4].

Enzymology Drug Discovery Purine Metabolism AICAR Transformylase

Biological Activity: AICAR (Riboside) vs. Adenosine in Autophagy Inhibition and AMPK Activation

While this evidence pertains to the riboside form (AICAR) and not the aglycone (AICA), it provides critical context for procurement: AICAR is a significantly more potent inhibitor of hepatocytic autophagy than adenosine, with an IC50 value of 0.3 mM compared to 1.0 mM for adenosine, a 3.3-fold difference [1]. This enhanced potency is attributed to AICAR's ability to act as a pro-drug that is phosphorylated intracellularly to ZMP, an AMP mimetic that directly activates AMPK [2]. The data demonstrate that even among nucleoside analogs, AICAR is not a generic 'adenosine analog' but possesses a distinct quantitative pharmacological profile. For researchers planning to study AMPK activation or autophagy, this 3.3-fold potency difference directly translates to experimental design choices regarding dosing concentrations and anticipated cellular responses [3]. Furthermore, the requirement for phosphorylation by adenosine kinase means that AICAR's activity can be completely blocked by the adenosine kinase inhibitor 5-iodotubercidin, a property not shared by direct AMPK activators like A-769662 [4].

Cell Biology Autophagy AMPK Signaling Metabolism

Analytical Method Validation: Distinct Chromatographic Behavior of AICA vs. TMZ Enables Accurate Therapeutic Drug Monitoring

In a validated UPLC-MS/MS method for therapeutic drug monitoring of temozolomide (TMZ) in high-grade glioma patients, 5-Aminoimidazole-4-carboxamide (AICA) exhibited markedly different analytical behavior from the parent drug, necessitating a dual-extraction approach [1]. Due to polarity differences, TMZ was effectively enriched by ethyl acetate liquid-liquid extraction, whereas AICA required strong cation exchange solid-phase extraction (SPE) to achieve adequate recovery [2]. The method demonstrated excellent linearity for AICA from 5.00 to 2000 ng/mL (r² > 0.99), with intra-batch precision RSD ≤ 11.85% and accuracy RE ranging from -5.25% to 5.26% [3]. This validated method was applied to 46 plasma samples from 37 patients, revealing that while TMZ exposure was significantly higher in females (3.55 vs. 2.33 μg/mL, P < 0.05, a 52.4% difference), AICA concentrations showed no statistically significant gender- or treatment-related variations, underscoring the compound's independent pharmacokinetic behavior [4]. This analytical differentiation is critical for laboratories establishing TMZ monitoring assays: procurement of pure AICA reference standard is essential for accurate quantification, and substitution with a generic imidazole compound would invalidate the method due to different extraction and detection characteristics.

Analytical Chemistry Therapeutic Drug Monitoring Oncology Pharmacokinetics

Primary Procurement Use-Cases for 5-Aminoimidazole-4-carboxamide (AICA) Based on Verified Comparative Evidence


Certified Reference Standard for Temozolomide Therapeutic Drug Monitoring (TDM)

AICA is the primary stable metabolite of temozolomide (TMZ) and is essential for establishing validated LC-MS/MS methods for TMZ therapeutic drug monitoring in glioblastoma patients [1]. As demonstrated by the quantitative evidence, AICA requires a distinct sample preparation protocol (strong cation exchange SPE) separate from TMZ, and certified reference material is necessary to achieve the validated linear range of 5.00-2000 ng/mL with high accuracy and precision [2]. Procurement of high-purity AICA (≥98% by HPLC) is a non-negotiable requirement for laboratories implementing TMZ TDM assays, as the compound's unique chromatographic and mass spectrometric properties cannot be replicated by generic imidazole analogs [3].

Synthetic Starting Material for Imidazotetrazine Derivatives (e.g., Temozolomide)

AICA serves as a key starting material in patented synthetic routes for temozolomide, reacting with N-succinimidyl-N'-methyl carbamate followed by sodium nitrite treatment to form the active pharmaceutical ingredient [4]. The compound's lower melting point (164-170°C) and solid-state handling properties, as quantified in the thermal stability comparison, make it a more practical reagent for multi-step organic synthesis compared to its riboside counterpart AICAR [5]. Procurement for this application requires a minimum purity of 95% (HPLC) to ensure consistent reaction yields and minimize purification of downstream intermediates [6].

Purine Metabolism Research and AICAR Transformylase Biochemical Studies

For studies of de novo purine biosynthesis, AICA (as the ribonucleotide AICAR) is the native substrate for AICAR transformylase, a bifunctional enzyme critical to cellular nucleotide homeostasis [7]. The evidence demonstrates that the 4-carboxamide group is strictly required for substrate recognition; substitution with any of the nine tested 4-substituted analogs either abolishes activity or converts the compound into a competitive inhibitor [8]. Researchers investigating purine metabolism, developing antifolate chemotherapeutics, or studying AICAR Tfase/IMP cyclohydrolase enzyme kinetics must procure AICA or its ribonucleotide derivative, as generic 'aminoimidazole' compounds will yield inactive or confounding experimental results [9].

Analytical Method Development for Dacarbazine and Related Antineoplastic Agents

AICA is a known metabolite and/or degradation product of the antineoplastic agents dacarbazine (DTIC) and its analog BIC, as documented in authoritative chemical databases [10]. The compound's superior aqueous solubility (22 mg/mL) and long-term lyophilized stability (36 months at -20°C) make it an ideal reference standard for developing and validating HPLC and LC-MS methods to monitor these chemotherapeutic agents and their metabolites [11]. For analytical laboratories supporting clinical trials or pharmaceutical quality control, the quantitative solubility advantage of AICA over AICAR (22 vs. 15 mg/mL) directly translates to more robust and reproducible standard curve preparation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminoimidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.